Predicted Physicochemical Properties
2-Fluoro-5-nitropyridin-4-amine contains an amino group at the 4-position, which is absent in the simpler analog 2-fluoro-5-nitropyridine (CAS 456-24-6). This structural difference is predicted to significantly alter key physicochemical properties relevant to drug design. Specifically, the amino group reduces the predicted LogP (a measure of lipophilicity) from 0.94 for 2-fluoro-5-nitropyridine to a lower, more hydrophilic value for the target compound, while also introducing a hydrogen bond donor (HBD) that is absent in the comparator . This is a class-level inference based on the addition of an amino group to a nitropyridine core.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2-Fluoro-5-nitropyridine: 0 |
| Quantified Difference | Target compound possesses 1 HBD; comparator possesses 0 |
| Conditions | Calculated based on molecular structure |
Why This Matters
The presence of a hydrogen bond donor is a critical determinant of aqueous solubility and target binding interactions, which directly influences a compound's suitability as a lead in medicinal chemistry programs.
